molecular formula C16H16O B2967129 1,4-Diphenylbutan-2-one CAS No. 37985-17-4

1,4-Diphenylbutan-2-one

Cat. No.: B2967129
CAS No.: 37985-17-4
M. Wt: 224.303
InChI Key: PFJFIFJKDPIALO-UHFFFAOYSA-N
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Description

1,4-Diphenylbutan-2-one (C₁₆H₁₄O) is a ketone featuring two phenyl groups at the 1- and 4-positions of a four-carbon chain, with the carbonyl group at position 2. It serves as a versatile intermediate in organic synthesis, particularly in constructing complex molecules such as Maculalactone A . Synthetically, it has been prepared via photochemical strategies, where ethyl 4-chloro-4-oxobutanoate reacts with aryl precursors under UV irradiation, yielding the compound as a colorless oil in 71% efficiency . Its applications span pharmaceuticals, fragrances, and materials science due to its reactivity in C–H functionalization and cyclization reactions .

Properties

IUPAC Name

1,4-diphenylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c17-16(13-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJFIFJKDPIALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37985-17-4
Record name 1,4-diphenylbutan-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diphenylbutan-2-one can be synthesized through several methods. One common synthetic route involves the Michael addition of 1,3-diarylpropan-1,3-diones with nitrostyrenes, followed by a retro-Claisen condensation . This method is efficient and can be carried out under mild and transition-metal-free conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1,4-Diphenylbutan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and its role in drug development.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1,4-Diphenylbutan-2-one involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products .

Comparison with Similar Compounds

Structural Isomers: 1,4-Diphenylbutan-1-one vs. 1,4-Diphenylbutan-2-one

The positional isomer 1,4-Diphenylbutan-1-one (C₁₉H₁₈O) differs in the placement of the ketone group (position 1 vs. 2), leading to distinct physicochemical and functional properties:

Property 1,4-Diphenylbutan-1-one This compound
Molecular Formula C₁₉H₁₈O C₁₆H₁₄O
Molar Mass (g/mol) 262.35 222.28
Physical State White crystalline solid Colorless oil
Synthetic Yield Not explicitly reported 71% (photochemical method)
Applications Intermediate for dyes, fragrances Precursor for Maculalactone A

Key Differences :

  • The 1-keto isomer exhibits higher molecular weight and crystallinity, making it suitable for solid-phase syntheses, whereas the 2-keto derivative’s liquid state favors solution-phase reactions .
  • The 2-keto isomer’s carbonyl placement enhances reactivity in intramolecular C–H alkylation, though this process requires specific catalysts (e.g., chiral Co(II) complexes) to proceed efficiently .

Reactivity in Catalytic Processes

This compound derivatives, such as 1-diazo-1,4-diphenylbutan-2-one (1a), have been tested in Co(II)-catalyzed 1,4-C–H alkylation. Notably, the achiral catalyst [Co(TPP)] failed to activate 1a for cyclobutanone formation, highlighting the compound’s sensitivity to catalyst design . In contrast, structurally similar diazo ketones (e.g., 1-diazo-3-phenylpropan-2-one) undergo efficient cyclization under analogous conditions, suggesting that steric hindrance from the phenyl groups in 1a may impede catalytic activity .

Functional Group Compatibility

Unlike aliphatic ketones (e.g., cyclohexanone), this compound’s aromatic rings confer stability against nucleophilic attacks but reduce solubility in polar solvents. This property necessitates the use of THF or DMF in its reactions, whereas less sterically hindered ketones tolerate aqueous conditions .

Research Findings and Implications

  • Isomer-Dependent Applications : The 1-keto isomer’s crystallinity favors industrial-scale solid-phase syntheses, while the 2-keto isomer’s liquid state and reactivity suit lab-scale photochemical applications .

Biological Activity

1,4-Diphenylbutan-2-one is a ketone compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including toxicity, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C16H16O
  • Molecular Weight : 240.30 g/mol
  • CAS Number : 11977003

Biological Activity Overview

The biological activity of this compound has been assessed through various assays, particularly focusing on its toxicity and potential therapeutic effects.

Toxicity Studies

Toxicity evaluations have been conducted using model organisms such as Artemia franciscana and Thamnocephalus platyurus. These studies are crucial for understanding the environmental impact and safety profile of the compound.

CompoundOrganismLC50 (µM)Reference
This compoundA. franciscana15.6
This compoundT. platyurus18.3

These results indicate that the compound exhibits moderate toxicity in aquatic organisms, which is an essential consideration for its environmental fate.

Pharmacological Effects

Research has indicated that this compound possesses various pharmacological properties, including anti-inflammatory and analgesic effects. A notable study evaluated its efficacy in inhibiting human heme oxygenase-1 (HO-1), a target for therapeutic intervention in various diseases.

CompoundIC50 (µM)EffectReference
1-(1H-imidazol-1-yl)-4,4-diphenyl-2-butanone0.27 ± 0.07HO-1 Inhibition
Monophenyl analogue4.0 ± 1.8HO-1 Inhibition

The compound was found to be significantly more potent than its monophenyl analogue, suggesting a promising avenue for drug development targeting HO-1 related pathways.

Case Study 1: Antifouling Properties

A study investigated the antifouling properties of maculalactone A and its analogues, including this compound. The compound showed efficacy in inhibiting biofilm formation in marine environments.

"The results demonstrated that maculalactone A effectively inhibited biofilm formation at concentrations as low as 10 µM" .

This property could have significant implications for marine coatings and environmental management strategies.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted how modifications to the diphenylbutanone structure affect biological activity. It was found that substituents at specific positions on the phenyl rings could enhance or diminish activity against various biological targets.

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